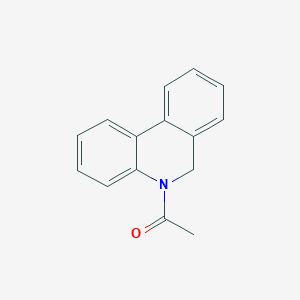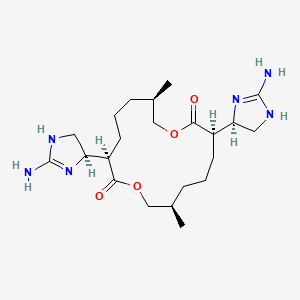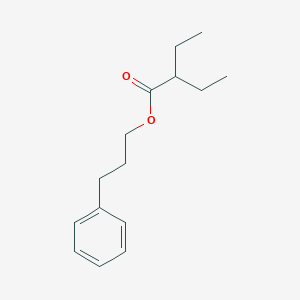
3-Phenylpropyl 2-ethylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylpropyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a phenylpropyl group and an ethylbutanoate group. It is used in various applications, including the fragrance industry, due to its aromatic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpropyl 2-ethylbutanoate typically involves the esterification reaction between 3-phenylpropanol and 2-ethylbutanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
3-Phenylpropanol+2-Ethylbutanoic AcidH2SO43-Phenylpropyl 2-ethylbutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylpropyl 2-ethylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3-phenylpropanol and 2-ethylbutanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), the ester can be reduced to the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 3-Phenylpropanol and 2-Ethylbutanoic Acid.
Reduction: 3-Phenylpropanol and 2-Ethylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenylpropyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential as a fragrance compound in biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 3-Phenylpropyl 2-ethylbutanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. The ester bond in the compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which may have further biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acetate: Commonly used as a solvent and has a fruity odor.
Methyl Butyrate: Known for its apple-like smell and used in flavorings.
Isopropyl Butyrate: Has a rum-like odor and is used in perfumes.
Uniqueness
3-Phenylpropyl 2-ethylbutanoate is unique due to its specific combination of a phenylpropyl group and an ethylbutanoate group, which imparts a distinct aromatic profile. This makes it particularly valuable in the fragrance industry compared to other esters with simpler structures.
Propriétés
Numéro CAS |
6315-08-8 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
3-phenylpropyl 2-ethylbutanoate |
InChI |
InChI=1S/C15H22O2/c1-3-14(4-2)15(16)17-12-8-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
Clé InChI |
RIIHSWLVNNRVOK-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C(=O)OCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


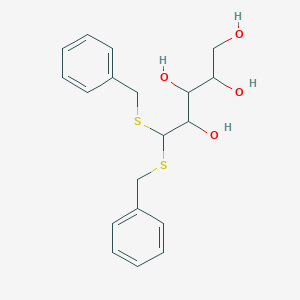
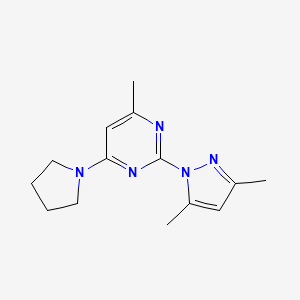

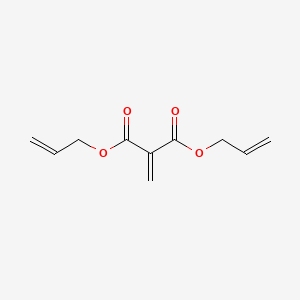
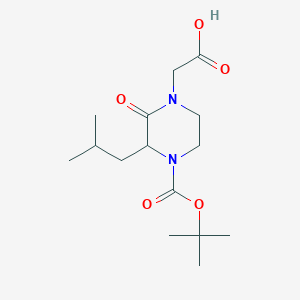
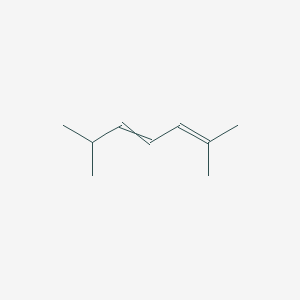
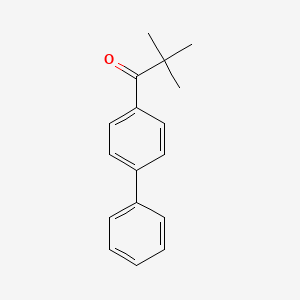
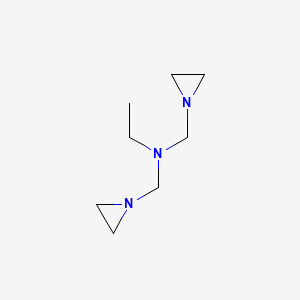
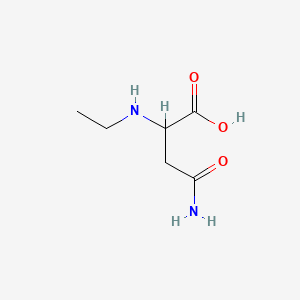
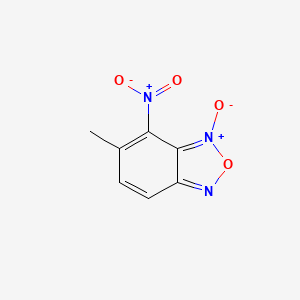
![5-[(2-Chlorophenyl)methylamino]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14159418.png)
![Benzene, [(2-bromoethyl)seleno]-](/img/structure/B14159419.png)
